molecular formula C25H30N4O9S2 B1682570 Sultamicillin CAS No. 76497-13-7

Sultamicillin

Cat. No. B1682570
CAS RN: 76497-13-7
M. Wt: 594.7 g/mol
InChI Key: OPYGFNJSCUDTBT-PMLPCWDUSA-N
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Description

Sultamicillin is a mutual prodrug of ampicillin and sulbactam . It is used in the treatment of infections caused by beta-lactamase-producing bacteria .


Synthesis Analysis

The production of sultamicillin involves high-performance liquid chromatography (HPLC) for in-process control . The process is carried out on a C18 column using phosphate buffer (pH 4.0), acetonitrile in the ratio 60:40 respectively as a mobile phase at a flow rate of 1mL/min .


Molecular Structure Analysis

Sultamicillin has a molecular formula of C25H30N4O9S2, an average mass of 594.657 Da, and a monoisotopic mass of 594.145447 Da .


Chemical Reactions Analysis

Sultamicillin is involved in various chemical reactions, including halogenation, high-pressure reactions, hydrogenation, and others .


Physical And Chemical Properties Analysis

Sultamicillin has a molecular formula of C25H30N4O9S2, an average mass of 594.657 Da, and a monoisotopic mass of 594.145447 Da .

Scientific Research Applications

Antibacterial Activity

Sultamicillin, a tosylate salt of sulbactam and ampicillin, is notable for extending the antibacterial activity of ampicillin to include strains of bacteria that produce beta-lactamase and would otherwise be resistant. Clinical trials have demonstrated its effectiveness in treating infections of the respiratory tract, urinary tract, skin and soft tissues, as well as in obstetric and gynaecological infections, and in the treatment of gonorrhoea. It has shown comparable efficacy to other antibiotics like phenoxymethyl penicillin and amoxicillin in controlled trials (Friedel, Campoli-Richards, & Goa, 1989).

Clinical Usefulness in Infections

Sultamicillin, both in its parenteral form (ampicillin/sulbactam) and oral form (sultamicillin), has been recommended as first-line therapy for various respiratory and skin infections. It continues to be effective in hospital- and community-acquired infections in both adults and children. National and international guidelines have acknowledged its utility in treating these infections (Lode, 2008).

Efficacy in Acute Otitis Media

A study comparing the efficacy of sultamicillin to amoxicillin-clavulanate for treating acute otitis media found no significant difference in clinical efficacy between the two. This suggests that sultamicillin can be an alternative in the treatment of this condition, particularly when recurrence or persistence is an issue (Chan et al., 1993).

Treatment of Upper and Lower Respiratory Tract Infections

Sultamicillin, when combined with sulbactam, has been effective in treating upper and lower respiratory tract infections. Its efficacy and tolerability in both adults and children align with North American and European guidelines, underscoring its clinical usefulness in these conditions (Lode, 2001).

Use in Pediatric Infections

Ampicillin/sulbactam and sultamicillin have been shown to be effective in a variety of pediatric infections, including respiratory tract infections, urinary tract infections, skin, bone, and soft-tissue infections, and meningitis. Their high drug concentrations in various infection sites and excellent tolerability profile make them first-choice options for managing pediatric infections (Dajani, 2001).

Safety And Hazards

Sultamicillin is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Sultamicillin has been used in trials studying the prevention and treatment of Ventilator Associated Pneumonia and Chronic Obstructive Pulmonary Disease (COPD) . It is also used for the treatment of bacterial infections of the upper and lower respiratory tract, the kidneys and urinary tract, skin and soft tissues, among other organs .

properties

IUPAC Name

[(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O9S2/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31)/t14-,15-,16-,17+,18+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYGFNJSCUDTBT-PMLPCWDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)[C@H]4C(S(=O)(=O)[C@H]5N4C(=O)C5)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501010077
Record name Sultamicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501010077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sultamicillin

CAS RN

76497-13-7
Record name Sultamicillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76497-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sultamicillin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076497137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sultamicillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12127
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sultamicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501010077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULTAMICILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65DT0ML581
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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